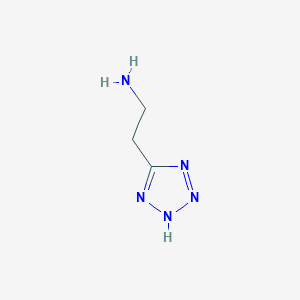

2-(1H-tetrazol-5-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c4-2-1-3-5-7-8-6-3/h1-2,4H2,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYXHLMULHPGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901003 | |

| Record name | NoName_51 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-64-9 | |

| Record name | 2H-Tetrazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31602-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Wider World of Tetrazoles: a Foundation for Innovation

Tetrazole-containing compounds are a class of heterocyclic molecules that have garnered substantial interest across numerous scientific disciplines. hilarispublisher.comhilarispublisher.comglobalresearchonline.net The tetrazole ring, a five-membered ring with four nitrogen atoms and one carbon atom, is a key structural feature that imparts unique properties to these compounds. nih.gov A primary driver for the enduring research in this area is the tetrazole functional group's role as a metabolically stable isostere for the carboxylic acid group. hilarispublisher.comhilarispublisher.com This bioisosterism allows tetrazoles to mimic carboxylic acids, potentially enhancing properties like lipophilicity and bioavailability while reducing side effects in drug design. hilarispublisher.comhilarispublisher.com

The applications of tetrazole derivatives are extensive, with research demonstrating their potential as antihypertensive, anti-allergic, antibiotic, and anticonvulsant agents. nih.gov Their utility also extends to material science, where they are investigated for use in explosives and rocket propellants. bohrium.com The first synthesis of a tetrazole derivative was reported in 1885, and since then, the field has expanded dramatically, with a significant acceleration in research from the 1950s onwards. nih.govresearchgate.net

A Glimpse into the Research History of 2 1h Tetrazol 5 Yl Ethanamine

While the broader family of tetrazoles has a history stretching back to the late 19th century, dedicated research into 2-(1H-tetrazol-5-yl)ethanamine and its close analogs is a more contemporary focus. hilarispublisher.com Much of the foundational work on tetrazoles centered on their synthesis and general properties. nih.gov The specific exploration of this compound has been largely driven by its structural similarity to histamine (B1213489), a crucial biogenic amine involved in a wide array of physiological processes. pnu.ac.irpnu.ac.ir

This structural analogy has positioned this compound as a valuable tool in pharmacological research, particularly in the study of histamine receptors. The histamine H3 receptor, for instance, has been a significant target in the quest for treatments for cognitive disorders like Alzheimer's disease. pnu.ac.irgoogle.com Consequently, the synthesis and evaluation of tetrazole derivatives, including those based on the ethanamine scaffold, have been a key strategy in the development of novel histamine H3 receptor antagonists. pnu.ac.irnih.gov

The Significance and Future Directions of 2 1h Tetrazol 5 Yl Ethanamine Research

Cyclization Reactions in Tetrazole Ring Formation

The formation of the tetrazole ring is often achieved through cyclization reactions, which are fundamental in heterocyclic chemistry. These reactions involve the intramolecular or intermolecular reaction of precursors to form the stable, five-membered tetrazole ring.

Synthesis from Hydrazine (B178648) Derivatives and Carbonyl Compounds

One established method for synthesizing tetrazole derivatives involves the reaction of hydrazine derivatives with carbonyl compounds. This pathway, while historically significant, is part of a broader landscape of tetrazole synthesis. The core principle involves the formation of a hydrazone intermediate, which then undergoes cyclization. The specific conditions and reagents can be tailored to favor the formation of the desired tetrazole isomer.

[2+3] Cycloaddition Reactions of Nitriles with Azides.

The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a widely utilized and powerful method for the synthesis of tetrazoles. This reaction, also known as the Huisgen cycloaddition, involves the 1,3-dipolar cycloaddition of an azide to the carbon-nitrogen triple bond of a nitrile. This method is favored for its high atom economy and the directness with which it forms the tetrazole ring. The reaction can be influenced by various factors, including the choice of catalyst and solvent.

A significant advancement in the [2+3] cycloaddition method is the use of zinc salts as catalysts, particularly in aqueous media. The use of water as a solvent is environmentally benign and can enhance the reaction rate. Zinc salts, such as zinc chloride (ZnCl2) or zinc bromide (ZnBr2), act as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide. This catalytic approach often leads to high yields of the desired tetrazole products under mild reaction conditions. The reaction of various nitriles with sodium azide in the presence of a zinc salt in water has been shown to be an efficient and green method for the synthesis of 5-substituted-1H-tetrazoles.

Sodium azide (NaN3) is a common and readily available source of the azide anion for the [2+3] cycloaddition reaction. In this process, the nitrile is treated with sodium azide, often in the presence of a catalyst and a suitable solvent. The reaction can be promoted by various catalysts, including Lewis acids like zinc and aluminum salts, or Brønsted acids such as ammonium (B1175870) chloride. The choice of reaction conditions, including temperature and the presence of additives, can significantly impact the reaction's efficiency and yield. For instance, the use of aluminum chloride has been reported to effectively catalyze the reaction between nitriles and sodium azide.

| Reactants | Catalyst | Solvent | Product |

| Nitrile, Sodium Azide | Zinc Salt | Water | 5-substituted-1H-tetrazole |

| Nitrile, Sodium Azide | Aluminum Chloride | - | 5-substituted-1H-tetrazole |

Zinc Salt Catalyzed Cycloadditions in Aqueous Media

Multicomponent Reactions (MCRs) for Tetrazole Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and offers a high degree of molecular diversity.

Ugi-Azide Process for 1,5-Disubstituted-1H-tetrazoles.

The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted-1H-tetrazoles. This one-pot reaction involves the combination of an isocyanide, an aldehyde or ketone, a primary amine, and an azide source, typically hydrazoic acid (HN3) or trimethylsilyl (B98337) azide (TMSN3). The reaction proceeds through the formation of an α-amino nitrile intermediate, which then undergoes an intramolecular [2+3] cycloaddition with the azide to form the tetrazole ring. The Ugi-azide reaction is highly versatile, allowing for a wide range of substituents to be incorporated at the 1- and 5-positions of the tetrazole ring by simply varying the starting materials. This method has been successfully applied to the synthesis of a diverse library of tetrazole derivatives.

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

| Isocyanide | Aldehyde/Ketone | Primary Amine | Azide (HN3 or TMSN3) | 1,5-disubstituted-1H-tetrazole |

Condensation between Amines and Aldehydes to Imines

The initial step of the Ugi-azide reaction mechanism is the condensation of an amine with an aldehyde to form an imine. scielo.org.mxscielo.org.mx This reaction is a fundamental process in organic chemistry and sets the stage for the subsequent steps of the multicomponent reaction. The resulting imine is a crucial intermediate that will be activated in the next phase of the synthesis.

Formation of Iminium Ions by Hydrazoic Acid

Following the formation of the imine, hydrazoic acid is introduced into the reaction mixture. The hydrazoic acid protonates the imine, converting it into a more reactive iminium ion. scielo.org.mxscielo.org.mx This activation is essential for the subsequent nucleophilic attack by the isocyanide component. In some variations, trimethylsilyl azide (TMSN₃) is used as a source of hydrazoic acid. thieme-connect.com

α-Nucleophilic Addition of Isocyanide and Azide Anion Attack

The highly reactive iminium ion then undergoes an α-nucleophilic addition with an isocyanide. This addition results in the formation of a nitrilium ion intermediate. scielo.org.mxscielo.org.mx Subsequently, the azide anion, also present in the reaction mixture, attacks the nitrilium ion. scielo.org.mxscielo.org.mxresearchgate.net This step is critical as it incorporates the four nitrogen atoms required for the tetrazole ring.

1,5-Dipolar Electrocyclization

The final step in the formation of the tetrazole ring is a 1,5-dipolar electrocyclization. scielo.org.mxscielo.org.mx The intermediate formed from the azide anion attack undergoes this intramolecular cyclization to yield the stable 1,5-disubstituted-1H-tetrazole ring system. scielo.org.mxscielo.org.mxresearchgate.net This concerted process is a key feature of the Ugi-azide reaction's efficiency.

Catalyst-Free Optimization and Mild Conditions

A significant advantage of the Ugi-azide process for synthesizing 1,5-disubstituted-1H-tetrazoles is that it can often be performed under mild, catalyst-free conditions. scielo.org.mx Research has demonstrated that these reactions can proceed at room temperature in solvents like methanol, leading to good to excellent yields (70-94%) of the desired products. scielo.org.mxscielo.org.mx This operational simplicity makes the methodology highly attractive for creating libraries of novel tetrazole derivatives. scielo.org.mx

Ugi-Pictet-Spengler Reaction for Diversified Scaffolds

To further increase the molecular diversity of tetrazole-containing compounds, the Ugi-azide reaction can be combined with other synthetic transformations in a one-pot process. One such example is the Ugi-azide/Pictet-Spengler reaction. This sequential process has been successfully employed to synthesize novel 2-tetrazolylmethyl-2,3,4,9-tetrahydro-1H-β-carbolines. thieme-connect.commdpi.com

Substitution Reactions for Ethanamine Moiety Introduction

While multicomponent reactions build the core tetrazole structure with appended functionalities, classical substitution reactions are also relevant for modifying or introducing the ethanamine moiety. The amine group on a 2-(tetrazol-5-yl)ethanamine derivative can readily undergo nucleophilic substitution reactions with various electrophiles. evitachem.com This allows for further derivatization and the synthesis of a wide array of compounds. Additionally, the tetrazole ring itself can be involved in N-substitution reactions, where the nitrogen atoms act as nucleophiles. numberanalytics.com

The following table provides a summary of the yields for various 1,5-disubstituted-1H-tetrazoles synthesized via the Ugi-azide reaction, demonstrating the efficiency of this methodology.

| Product Code | Amine | Aldehyde | Isocyanide | Yield (%) | Reference |

| 4f | Homoveratrylamine | Benzaldehyde | Cyclohexyl isocyanide | 91 | scielo.org.mxscielo.org.mx |

| 4i | Tryptamine (B22526) | Isovaleraldehyde | 4-Methoxybenzyl isocyanide | 94 | scielo.org.mxscielo.org.mx |

| 4p | Tryptamine | 4-Chlorobenzaldehyde | 2,6-Dimethylphenyl isocyanide | 96 | scielo.org.mxscielo.org.mx |

| 4e | Homoveratrylamine | Acetaldehyde | Cyclohexyl isocyanide | Lower Yield | scielo.org.mxscielo.org.mx |

| 4k | Tryptamine | Acetaldehyde | Cyclohexyl isocyanide | Lower Yield | scielo.org.mxscielo.org.mx |

This table showcases a selection of synthesized compounds and their reported yields. The lower yields for compounds 4e and 4k are attributed to the low boiling point of acetaldehyde, which complicates its experimental handling. scielo.org.mx

Synthesis of Specific this compound Derivatives

The versatility of the tetrazole ring allows for the synthesis of a wide array of derivatives with diverse functionalities. The following subsections outline the synthetic approaches for a selection of these compounds.

The synthesis of the regioisomeric compounds N,N-dimethyl-2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]ethanamine and N,N-dimethyl-2-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]ethanamine is achieved through the alkylation of 2-(1H-tetrazol-5-yl)pyridine. researchgate.netmdpi.com This reaction yields both the N-1 and N-2 substituted isomers.

The synthetic procedure involves reacting 2-(1H-tetrazol-5-yl)pyridine with 2-chloro-N,N-dimethylethanamine hydrochloride. researchgate.netmdpi.com This reaction typically results in a mixture of the two regioisomers, which can then be separated. These compounds have been synthesized for the purpose of creating and studying their coordination complexes with metals like copper(II). researchgate.netmdpi.com

Reaction Scheme:

| Reactant | Reagent | Product(s) |

| 2-(1H-Tetrazol-5-yl)pyridine | 2-chloro-N,N-dimethylethanamine hydrochloride | A mixture of N,N-dimethyl-2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]ethanamine and N,N-dimethyl-2-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]ethanamine |

The synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole is a multi-step process that can be initiated from L-proline. organic-chemistry.orgminsky.ai An analogous route can be utilized to obtain the (R)-enantiomer from D-proline. organic-chemistry.orgnih.gov This compound is noted for its utility as an organocatalyst, often being more soluble in non-polar solvents compared to proline. minsky.ai

The synthesis involves the following key transformations organic-chemistry.org:

Amidation: L-proline is first converted to its N-protected amide derivative, (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester.

Dehydration: The amide is then dehydrated to the corresponding nitrile, (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester, using a dehydrating agent like cyanuric chloride in N,N-dimethylformamide (DMF).

Cycloaddition: The nitrile undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring, yielding (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester.

Deprotection: Finally, the benzyl ester protecting group is removed via hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst, to afford the desired (S)-5-pyrrolidin-2-yl-1H-tetrazole.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | L-proline | Benzyl chloroformate, Ammonia | (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl ester |

| 2 | (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl ester | Cyanuric chloride, DMF | (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester |

| 3 | (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester | Azide source | (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester |

| 4 | (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester | H₂, Pd/C | (S)-5-Pyrrolidin-2-yl-1H-tetrazole |

A series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have been synthesized and evaluated for their potential analgesic activities. researchgate.net The core synthetic strategy involves a nucleophilic substitution reaction. researchgate.net

The general procedure consists of reacting a 2-chloro-N-(benzothiazole-2-yl)acetamide with an appropriate 1-substituted-1H-tetrazole-5-thiol. researchgate.net The reaction is typically carried out in acetone (B3395972) at room temperature in the presence of potassium carbonate. researchgate.net This method provides a straightforward route to a library of these acetamide (B32628) derivatives. researchgate.net

General Reaction:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

| 2-chloro-N-(benzothiazole-2-yl)acetamide | 1-substituted-1H-tetrazole-5-thiol | K₂CO₃ / Acetone | N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide |

The synthesis of halogen-substituted derivatives of 1,1-diamino-2-nitro-2-(1-amino-1H-tetrazol-5-yl)ethene has been explored in the context of developing new energetic materials. These syntheses can start from 1,1-diamino-2-nitro-2-(1-amino-1H-tetrazol-5-yl)ethene, which is an analogue of the well-known insensitive explosive FOX-7 (1,1-diamino-2,2-dinitroethene).

In one study, the reaction of 1,1-diamino-2-nitro-2-(1-amino-1H-tetrazol-5-yl)ethene was intended to produce azo-bridged products, but instead yielded unexpected halogenated-substituted compounds. The characterization of these products was confirmed by single-crystal X-ray diffraction.

| Starting Material | Reaction Type | Product Class |

| 1,1-diamino-2-nitro-2-(1-amino-1H-tetrazol-5-yl)ethene | Halogenation | Halogen-substituted 1,1-diamino-2-nitro-2-(1-amino-1H-tetrazol-5-yl)ethene derivatives |

N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) has been synthesized as a potential insensitive explosive. researchgate.net A notable aspect of its preparation is the development of a one-step reaction that produces the compound in high yield. researchgate.net

Research has demonstrated that BTMNA can be obtained in over 90% yield through this single-step process. researchgate.net The structure of the resulting compound was confirmed using elemental analysis and X-ray single-crystal diffraction. researchgate.net This efficient synthesis makes BTMNA a candidate for further investigation as a practical energetic material. researchgate.net

| Product | Synthetic Approach | Yield | Key Finding |

| N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) | One-step reaction | >90% | An efficient route to a potential insensitive explosive |

A series of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives have been synthesized efficiently using a one-pot, multi-component reaction under microwave irradiation. This method is lauded for its high yields (up to 98%), short reaction times, and the use of an environmentally friendly solvent.

The synthesis involves the Knoevenagel condensation of an aromatic or heteroaromatic aldehyde with malononitrile (B47326), followed by a [3+2] cycloaddition with sodium azide. A key feature of this methodology is the use of a magnetically recoverable heterogeneous Fe₂O₃@cellulose@Mn nanocomposite as a catalyst. The catalyst has been shown to be reusable for multiple runs without a significant loss in its efficacy.

Reaction Sequence:

Knoevenagel Condensation: Aldehyde + Malononitrile --(Catalyst, MW)--> 2-Benzylidene malononitrile intermediate

[3+2] Cycloaddition: 2-Benzylidene malononitrile intermediate + Sodium Azide --(Catalyst, MW)--> (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile

| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Product Type |

| Aromatic/Heteroaromatic Aldehyde | Malononitrile | Sodium Azide | Fe₂O₃@cellulose@Mn nanocomposite | Ethanol, Microwave (120 W, 3 min) | (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile |

3-(1H-Tetrazol-5-yl)-β-carbolines

The synthesis of 3-(1H-tetrazol-5-yl)-β-carbolines is a significant area of research, primarily utilizing the Pictet-Spengler reaction. This approach involves the condensation of a tryptamine derivative, in which the typical carboxylic acid group is replaced by a bioisosteric tetrazole ring, with an appropriate aldehyde, followed by an oxidation step to form the aromatic β-carboline core. dntb.gov.uamdpi.comresearchgate.netnih.gov

A key precursor for this synthesis is a tryptophan analog bearing a tetrazole group. mdpi.comnih.gov The synthesis of this analog can be achieved through the reaction of nitrosoalkenes with indoles. dntb.gov.uamdpi.comresearchgate.net The resulting 3-alkylated indole (B1671886) with an oxime moiety is then reduced to yield the desired tryptamine analog. mdpi.com

The general synthetic strategy involves a trifluoroacetic acid-catalyzed Pictet–Spengler condensation of the tetrazolyl-tryptamine analog with various aromatic aldehydes. nih.gov This reaction, typically carried out in dry dichloromethane (B109758) at room temperature, yields the corresponding 3-(tetrazol-5-yl)-1,2,3,4-tetrahydro-β-carboline intermediates. nih.gov Subsequent oxidation of these tetrahydro-β-carbolines leads to the formation of the final aromatic 3-(1H-tetrazol-5-yl)-β-carboline derivatives. dntb.gov.uaresearchgate.net

For instance, the synthesis of (3RS)-2-Benzyloxycarbonyl-3-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydro-β-carboline has been reported from (3RS)-2-Benzyloxycarbonyl-3-cyano-1,2,3,4-tetrahydro-β-carboline. prepchem.com The reaction involves heating a mixture of the cyano-β-carboline with sodium azide and ammonium chloride in dimethylformamide. prepchem.com

Another synthetic route involves a one-pot Ugi-azide/Pictet–Spengler process under ultrasound-assisted conditions to produce 2-tetrazolylmethyl-2,3,4,9-tetrahydro-1H-β-carbolines. mdpi.com This multicomponent reaction is an efficient method for accessing tetrazole scaffolds and, when combined with the Pictet-Spengler reaction, allows for the construction of complex β-carboline derivatives. mdpi.com

Detailed research findings have led to the synthesis of a library of 3-(1H-tetrazol-5-yl)-β-carboline derivatives with various substituents. dntb.gov.uamdpi.com The yields of the Pictet-Spengler condensation to form the tetrahydro-β-carboline intermediates are generally good, ranging from 36% to 77%. nih.gov

The following tables summarize the synthesized compounds and their reported yields for the key reaction steps.

Table 1: Synthesis of 3-Triazolyl-tetrahydro-β-carbolines via Pictet-Spengler Reaction nih.gov This table is interactive. Click on the headers to sort.

| Aldehyde Used | Product (Tetrahydro-β-carboline) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 1-(Phenyl)-3-triazolyl-tetrahydro-β-carboline | 24 | 77 |

| p-Fluorobenzaldehyde | 1-(p-Fluorophenyl)-3-triazolyl-tetrahydro-β-carboline | 48 | 72 |

| p-Methoxybenzaldehyde | 1-(p-Methoxyphenyl)-3-triazolyl-tetrahydro-β-carboline | 60 | 36 |

| p-Dimethylaminobenzaldehyde | 1-(p-Dimethylaminophenyl)-3-triazolyl-tetrahydro-β-carboline | 48 | 58 |

| m-Nitrobenzaldehyde | 1-(m-Nitrophenyl)-3-triazolyl-tetrahydro-β-carboline | 48 | 65 |

Table 2: Synthesis of 3-(1-(p-Chlorophenyl)-1H-1,2,3-triazol-4-yl)-β-carbolines from Tetrahydro-β-carboline Precursors mdpi.com This table is interactive. Click on the headers to sort.

| Starting Material (Tetrahydro-β-carboline) | Product (β-carboline) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1-(p-Fluorophenyl)-3-triazolyl-tetrahydro-β-carboline (12b) | 3-(1-(p-Chlorophenyl)-1H-1,2,3-triazol-4-yl)-1-(p-fluorophenyl)-β-carboline (13b) | 50 | 237.3–238.1 |

Nucleophilic Substitutions

The tetrazole ring's nitrogen atoms can act as nucleophiles, making N-substitution a key reaction type. numberanalytics.com These reactions are fundamental for synthesizing N-substituted tetrazoles, which have significant applications in pharmaceuticals. numberanalytics.com The reaction of 5-(2-methoxyphenyl)tetrazole derivatives with organolithium reagents demonstrates nucleophilic aromatic substitution. acs.org

The alkylation of 5-substituted tetrazoles is a common method for producing 2-substituted and 2,5-disubstituted tetrazoles. researchgate.net This process often involves reacting 1H-5-monosubstituted tetrazoles with an alkylating agent formed from the diazotization of an aliphatic amine. rsc.org While this typically yields the 2,5-disubstituted tetrazole as the major product, the 1,5-disubstituted isomer can also be formed. rsc.org The regioselectivity of this reaction is not solely dependent on steric hindrance but is also influenced by whether the nucleophilic substitution is a first or second-order mechanism. rsc.org

Cycloaddition Reactions

Tetrazoles are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is a primary method for forming the tetrazole ring itself. evitachem.comnumberanalytics.com This reaction typically involves the addition of an azide to a nitrile. evitachem.com For instance, the synthesis of 2-(1-ethyl-1H-tetrazol-5-yl)ethanamine can be achieved by reacting sodium azide with the appropriate nitrile under acidic conditions. evitachem.com

Recent advancements have introduced catalytic systems, like copper oxide nanoparticles, to improve the efficiency of these cycloadditions under milder conditions. evitachem.com The [3+2] cycloaddition of azides with organic nitriles is a highly effective route to 5-substituted 1H-tetrazoles. acs.org Metal catalysts, such as zinc salts and cobalt(II) complexes, can be employed to facilitate this reaction. acs.orgorganic-chemistry.org The mechanism of the cobalt-catalyzed reaction involves the initial formation of a cobalt-diazido intermediate, which then reacts with the nitrile to form the tetrazole. acs.org

A notable application is the superfast tetrazole-BCN (bicyclo[6.1.0]non-4-yne) cycloaddition reaction, which is one of the fastest bioorthogonal ligation reactions known. acs.org This reaction has been used for the rapid bioorthogonal labeling of proteins on live cells. acs.org

Thermolysis of Haloazidoalkenes to Form 2H-Azirines

The thermal decomposition of haloazidoalkenes provides a synthetic route to 2-halo-2H-azirines. scispace.com Specifically, the thermolysis of haloazidoalkenes bearing a tetrazol-5-yl substituent leads to the formation of new 2-halo-2-(tetrazol-5-yl)-2H-azirines in high yields. scispace.comresearchgate.net These reactions are typically carried out in a solvent like toluene (B28343) at elevated temperatures. scispace.com

The starting haloazidoalkenes can be synthesized via a non-classical Wittig reaction of tetrazol-5-yl-phosphorus ylides with N-halosuccinimide and trimethylsilyl azide (TMSN3). scispace.com The thermolysis of these haloazidoalkenes proceeds through the cleavage of the N-C2 single bond in the intermediate 2H-azirine, which can lead to a transient vinylnitrene. uc.ptthieme-connect.com

It is important to note that 2-halo-2H-azirines can sometimes undergo thermal rearrangement to their isomers through a evitachem.comnumberanalytics.com-halogen shift. scispace.com

N-alkylation Reactions in Tetrazole Derivatives

N-alkylation is a crucial reaction for modifying the properties of tetrazole derivatives. numberanalytics.comclockss.org The nitrogen atoms in the tetrazole ring act as nucleophiles, allowing for the introduction of various alkyl groups. numberanalytics.com The reaction of N-unsubstituted tetrazoles with electrophilic reagents is often performed in the presence of a base or under phase-transfer catalysis conditions, where the tetrazolate anion is the primary reacting species. clockss.org

The regioselectivity of N-alkylation (i.e., whether the alkyl group attaches to the N1 or N2 position) is influenced by several factors, including the nature of the substituent on the tetrazole ring, the reactivity of the alkylating agent, and the reaction medium. researchgate.netclockss.org For example, the alkylation of 5-substituted tetrazoles can produce both 1,5- and 2,5-disubstituted isomers. researchgate.net The formation of the different isomers can be controlled by the reaction conditions and the nature of the intermediate species. clockss.org

Desulfurization Reactions

Desulfurization of thioureas is a method used to synthesize 5-aminotetrazoles. acs.orgheteroletters.org This reaction can be promoted by various reagents, including thiophilic metals like mercury or lead salts, as well as metal-free protocols. acs.orgarabjchem.org More recently, environmentally benign catalysts like nickel and copper have been employed. heteroletters.orgarabjchem.org

The mechanism generally involves the coordination of the metal to the sulfur atom of the thiourea, which facilitates a base-induced desulfurization to form a carbodiimide (B86325) intermediate. acs.org This intermediate then reacts with an azide ion to produce a guanylazide, which undergoes intramolecular cyclization to form the tetrazole ring. acs.org The regioselectivity of the final product can be influenced by the choice of catalyst and reaction conditions. acs.org

Metal Complexation and Coordination Chemistry

The nitrogen-rich tetrazole ring makes this compound and related compounds excellent ligands for metal complexation. evitachem.comresearchgate.net The nitrogen atoms of the tetrazole can coordinate to a metal center, and if other coordinating groups are present in the molecule, such as the amine group in this compound, it can act as a multidentate ligand. evitachem.comrsc.org

These metal complexes have potential applications in various fields, including catalysis and materials science. researchgate.netscielo.br

Biological Activity and Pharmacological Potential

General Overview of Tetrazole Bioactivity

Tetrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. benthamdirect.comresearchgate.net The tetrazole nucleus is a key pharmacophore that has been incorporated into numerous compounds demonstrating a variety of therapeutic effects. benthamdirect.combenthamdirect.comkashanu.ac.ir Research has shown that these compounds possess antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, among others. researchgate.netresearchgate.net The versatility of the tetrazole ring allows for structural modifications that can enhance their biological profiles, leading to the development of new therapeutic agents. kashanu.ac.ir The stability of the tetrazole moiety and its ability to mimic other functional groups contribute to its frequent use in the design of novel drugs. benthamdirect.comnih.gov

Antimicrobial Activities

Derivatives of tetrazole have demonstrated significant potential as antimicrobial agents, with studies reporting their efficacy against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net The introduction of a tetrazole ring into various molecular scaffolds has been shown to enhance antimicrobial properties. nih.gov

Antibacterial Activity

A number of tetrazole derivatives have been synthesized and evaluated for their antibacterial effects. researchgate.net For instance, a study on novel tetrazole-based antimicrobial agents found that certain imide-tetrazole hybrids exhibited potent activity against both standard and clinical bacterial strains. nih.gov Specifically, some of these compounds showed minimal inhibitory concentration (MIC) values ranging from 0.8–3.2 μg/mL against Gram-positive and Gram-negative bacteria, in some cases surpassing the activity of the reference drug, ciprofloxacin. nih.gov

In another study, newly synthesized 1H-tetrazol-5-amine derivatives were tested against Streptococcus mutans and Staphylococcus epidermidis, with one Mannich base derivative showing high inhibition efficacy. sjpas.com Furthermore, research on 2-(1H-tetrazol-5-yl)anilines and their derivatives revealed that the introduction of a halogen into the aniline (B41778) fragment can increase antibacterial activity. For example, a fluorine-containing compound effectively inhibited the growth of Escherichia coli, while chlorine and bromine-containing structures were active against Pseudomonas aeruginosa.

A series of tetrazole derivatives linked to a benzimidazole (B57391) ring also showed significant efficacy against Gram-positive bacteria, particularly Enterococcus faecalis, with MIC values comparable to the standard drug azithromycin. ajgreenchem.com Similarly, some tetrazole-thiazole hybrids have demonstrated antibacterial properties, suggesting their potential as lead molecules for drug development. bohrium.com

Antifungal Activity

The antifungal potential of tetrazole derivatives has been a subject of extensive research. researchgate.netresearchgate.net Studies have shown that these compounds can be effective against various fungal species, including Candida and Aspergillus species. researchgate.netcapes.gov.br The structural modifications of the tetrazole ring play a crucial role in determining their antifungal potency. capes.gov.br

For example, a series of 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives were synthesized and screened for their anticandidal activity, with several compounds exhibiting high potency. nih.govtandfonline.com Another study focused on tetrazole derivatives bearing a pyrrolidine (B122466) moiety, which showed promise in combating Candida albicans. nih.govresearchgate.net

Furthermore, research on tetrazole derivatives of quinaldic acid demonstrated their activity against Candida albicans. kashanu.ac.ir Similarly, certain tetrazole derivatives have shown significant cell growth inhibition against C. albicans. researchgate.net The antifungal activity of some tetrazole derivatives was also evaluated against Aspergillus niger, indicating a broad spectrum of potential applications. mdpi.comijmpronline.com

Anti-candidal Activity

Several studies have specifically focused on the anti-candidal properties of tetrazole derivatives. In one such study, novel tetrazole derivatives were synthesized and evaluated for their activity against various Candida species. medipol.edu.tr One derivative, in particular, showed a significant inhibitory effect on the growth of Candida guilliermondii. medipol.edu.tr

Research on 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives identified several compounds with potent anti-candidal activity and low cytotoxicity. nih.gov Among the tested strains, Candida albicans and Candida glabrata were found to be the most susceptible. tandfonline.com Another study involving tetrazole derivatives bearing a pyrrolidine scaffold also reported significant action against C. albicans. nih.gov The most active compounds were found to inhibit both planktonic and sessile cells of C. albicans. nih.gov

Anticancer and Antitumor Properties

The tetrazole scaffold is a promising fragment in the development of novel anticancer agents. benthamdirect.comnih.gov Over the past decade, various forms of tetrazole have been successfully utilized in designing potential anticancer drugs. benthamdirect.comnih.gov Tetrazole derivatives have shown a wide range of biological activities, including significant anticancer properties. benthamdirect.comchalcogen.ro

Inhibition of Cancer Cell Growth

Tetrazole derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. chalcogen.roijpsonline.com For instance, a study on tetrazole derivatives containing isoxazole (B147169) showed that one compound was particularly active against ovarian cancer cell lines, with a growth inhibition of 34.94% for SK-OV-3 cells. chalcogen.ro

Another study focused on novel tetrazole-piperazinesulfonamide hybrids, which exhibited significant growth inhibitory activity against human cervical (SiHa), breast (MDA-MB-231), and pancreatic (PANC-1) cancer cell lines. ijpsonline.com Several compounds in this series showed potent antiproliferative activity with GI₅₀ values of ≤0.1 µM against the PANC-1 cell line. ijpsonline.com

Furthermore, a series of 3-(1H-tetrazol-5-yl)-β-carbolines proved to be highly active against colorectal adenocarcinoma HCT116 and HT29 cell lines, with IC₅₀ values ranging from 3.3 µM to 9.6 µM. nih.gov One of these derivatives also showed significant activity against pancreatic adenocarcinoma, melanoma, hepatocarcinoma, and breast adenocarcinoma cell lines. nih.gov

A study on tetrazole derivatives designed as immunomodulatory agents found that certain bromo and chloro derivatives induced an apoptotic effect on HT-29 cancer cells. nih.gov Additionally, research on tetrazole derivatives hybridized with other pharmacophores has yielded compounds with notable inhibitory effects against breast cancer cell lines (MCF-7). researchgate.net

A new family of pyridyl-tetrazol-1-yl-indole derivatives demonstrated remarkable antimitotic effects against a broad panel of cancer cells, showing high selectivity when compared to non-tumor cells. mdpi.com These compounds were particularly effective against glioblastoma multiforme (GBM) cell lines. mdpi.com

Selectivity for Cancer Cells

A crucial attribute of an effective anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells, thereby minimizing side effects. Tetrazole derivatives have shown promise in this regard.

In a study evaluating various β-carboline derivatives, the 3-(1H-tetrazol-5-yl)-β-carbolines demonstrated high selectivity for cancer cells. nih.govresearchgate.net Further investigation of a specific 3-tetrazolyl-β-carboline derivative revealed significant antiproliferative activity against a range of cancer cell lines, including pancreatic, melanoma, hepatocarcinoma, and breast adenocarcinoma, with IC₅₀ values below 8 μM. nih.govresearchgate.net Similarly, α-methylene tetrazole-based peptidomimetics exhibited potent activity against several cancer cell lines with no observed cytotoxicity toward a noncancerous human lung fibroblast cell line (MRC-5). researchgate.net This selectivity suggests that the tetrazole scaffold can be incorporated into molecules designed to preferentially kill cancer cells. researchgate.netnih.gov

Table 1: Antiproliferative Activity of a 3-(1H-tetrazol-5-yl)-β-carboline Derivative (Compound 1a) in Various Cancer Cell Lines nih.govresearchgate.net

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 (p53+/+) | Colorectal Adenocarcinoma | 3.3 |

| HCT116 (p53-/-) | Colorectal Adenocarcinoma | 4.6 |

| HT29 | Colorectal Adenocarcinoma | 9.6 |

| PANC-1 | Pancreatic Adenocarcinoma | < 8 |

| A375 | Melanoma | < 8 |

| HEPG2 | Hepatocarcinoma | < 8 |

| MCF-7 | Breast Adenocarcinoma | < 8 |

Anti-inflammatory Properties

The tetrazole functional group is a known feature in compounds investigated for anti-inflammatory activity. hilarispublisher.commdpi.com Various studies have highlighted the potential of tetrazole derivatives as anti-inflammatory agents. researchgate.netgoogle.com For instance, certain tetrazole derivatives have been specifically explored for their potential therapeutic effects in treating inflammatory diseases. Patents have been filed for novel tetrahydropyridinyl and biphenyl (B1667301) compounds containing a tetrazole moiety, citing their anti-inflammatory properties. google.comgoogle.com This body of research indicates that the tetrazole ring is a valuable pharmacophore in the design of new anti-inflammatory drugs.

Antiviral Properties

The search for new antiviral agents has led to the investigation of various heterocyclic compounds, with tetrazole derivatives showing notable potential. researchgate.net The tetrazole moiety, acting as a bioisostere of other functional groups, has been incorporated into compounds designed to combat viral infections. researchgate.net Several classes of compounds containing the tetrazole ring have been reported to possess antiviral activity. hilarispublisher.commdpi.com A review of tetrazole-based synthetic compounds highlights their promise as antiviral agents, underscoring the importance of this scaffold in developing new therapies to overcome the challenges of viral drug resistance. researchgate.net

Analgesic Activity

Numerous studies have confirmed that derivatives containing the tetrazole ring possess analgesic properties. hilarispublisher.commdpi.comtandfonline.com The bioisosteric replacement of a carboxylic acid group with a tetrazole ring is a common strategy in medicinal chemistry to obtain new, effective analgesic compounds. tandfonline.com Research on various acetamide (B32628) derivatives incorporating both benzothiazole (B30560) and tetrazole rings has demonstrated significant antinociceptive activities in experimental models. researchgate.net The findings from these studies support the hypothesis that the inclusion of a tetrazole ring in a molecule's structure is a viable approach for developing novel pain-relieving drugs. researchgate.nettandfonline.com

Table 2: Analgesic Activity of Selected N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide Derivatives tandfonline.com

| Compound | Acetic Acid Writhing Inhibition (%) | Hot-Plate Test (% Increase in Latency) |

| Derivative 2a | 58.7 | 65.4 |

| Derivative 2b | 62.5 | 72.1 |

| Derivative 2f | 70.1 | 85.3 |

| Ibuprofen (Standard) | 75.2 | Not Reported |

| Morphine (Standard) | Not Reported | 110.5 |

Enzyme and Receptor Interactions

Understanding how a compound interacts with biological targets is fundamental to elucidating its mechanism of action. Binding affinity studies are crucial for determining the strength of the interaction between a compound and a specific enzyme or receptor. smolecule.com Research on various tetrazole derivatives has demonstrated their capability to bind to different biological targets.

Enzyme Inhibition Mechanisms

The tetrazole moiety, a key feature of 2-(1H-tetrazol-5-yl)ethanamine, is found in various compounds that exhibit enzyme-inhibiting properties. beilstein-journals.org These derivatives may inhibit specific enzymes involved in inflammatory pathways or microbial growth. beilstein-journals.org The mechanisms of enzyme inhibition are diverse and can include competitive, non-competitive, and uncompetitive inhibition. nobelprize.org

Competitive Inhibition : In this mechanism, an inhibitor molecule, which is structurally similar to the substrate, competes for the active site of the enzyme. nobelprize.orgscielo.org.mx If the inhibitor binds, it prevents the substrate from binding, thus reducing the enzyme's activity. nobelprize.org Statins, for example, act as competitive inhibitors for an enzyme involved in cholesterol synthesis. scielo.org.mx

Non-competitive Inhibition : This occurs when an inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. nobelprize.orgscielo.org.mx This binding event induces a conformational change in the enzyme, altering the shape of the active site and preventing the substrate from binding effectively. scielo.org.mx Studies on certain benzylamine-sulfonamide derivatives have identified a non-competitive mechanism of inhibition for human monoamine oxidase B (hMAO-B). frontiersin.org

Uncompetitive Inhibition : In this case, the inhibitor binds only to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. nobelprize.org This type of inhibition was observed in a mechanistic study of a naphthoquinolyl hexanoic acid derivative containing a tetrazole, which was found to be an uncompetitive inhibitor of glutathione (B108866) reductase, an important enzyme in parasites like Plasmodium falciparum. rndsystems.com

The specific inhibitory mechanism of this compound itself would depend on the target enzyme and the binding interactions involved.

Ligand-Receptor Modulation

The structural components of this compound enable it to modulate various biological receptors through ligand-receptor interactions. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions, which are crucial for receptor binding. beilstein-journals.org

This compound is considered an analogue of histamine (B1213489), and its properties are often analyzed in the context of histamine receptors, particularly the H2-receptor. nih.gov The interaction with these receptors is determined by specific molecular properties, including the stability of different tautomers and the molecular electrostatic potential (MEP). nih.gov For instance, analysis of histamine analogues suggests that the H2-receptor's selectivity is sensitive to the electronic properties at the position equivalent to C(2) in histamine. nih.gov A negative potential near the N(3) nitrogen of the tetrazole ring in 5-ethylamine-1,2,3,4-tetrazole, which corresponds to this C(2) position, is suggested to be the reason for its lack of activity at the H2-receptor. nih.gov

Furthermore, derivatives containing a tetrazole-biphenyl moiety are well-known for their role as angiotensin II receptor antagonists, highlighting the tetrazole's importance in binding to this class of receptors. nih.gov The modulation of G-protein-coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT2A receptor, by ligands is a complex process involving conformational changes in the receptor upon ligand binding. sigmaaldrich.com

Bioisosteric Replacement of Carboxylic Acid Groups

One of the most significant roles of the 5-substituted-1H-tetrazole group in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. thieme-connect.com Bioisosterism is a strategy used to optimize molecular properties by replacing one functional group with another that has similar physicochemical characteristics. uni-regensburg.de

The 1H-tetrazole ring and the carboxylic acid group share several key properties that allow for this substitution:

Acidity : They have comparable acidity, with the pKa of 5-substituted 1H-tetrazoles being around 4.5–4.9, very close to that of carboxylic acids (pKa ~4.2–4.5). uni-regensburg.de

Hydrogen Bonding : Both groups exhibit very similar hydrogen-bond environments, which is critical for interacting with biological targets. thieme-connect.com

Lipophilicity : Tetrazoles generally offer greater lipophilicity than their carboxylic acid counterparts. uni-regensburg.de However, this doesn't always translate to better membrane permeability due to strong hydrogen bonding with water, which can lead to high desolvation energies. uni-regensburg.de

A notable example of successful bioisosteric replacement is the angiotensin II receptor antagonist Losartan, where replacing a carboxylic acid with a tetrazole ring led to a 10-fold increase in potency. uni-regensburg.depnu.ac.ir This improvement was attributed to the tetrazole's geometry, which positions the acidic NH group about 1.5 Å further from the aryl ring than the carboxylic acid group, optimizing the interaction with the receptor. uni-regensburg.depnu.ac.ir This replacement has been shown to result in a significant increase in anticancer activity in other molecular scaffolds as well. nih.gov

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Reference |

|---|---|---|---|

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | uni-regensburg.de |

| Lipophilicity | Lower | Greater | uni-regensburg.de |

| H-Bonding Environment | Similar to Tetrazole | Similar to Carboxylic Acid | thieme-connect.com |

| Potency Example (Losartan) | Less Potent Analogue (EXP-7711) | 10-fold More Potent | pnu.ac.ir |

Structure-Activity Relationships (SAR)

The biological activity of compounds related to this compound is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies investigate how specific structural features influence the pharmacological effect.

Influence of Specific Substitution Patterns

Modifications to the core structure of tetrazole-containing compounds can dramatically alter their biological activity.

In a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, substitution on the tetrazole ring with methyl or phenyl groups did not lead to significant changes in analgesic activity. However, substitution on the benzothiazole ring was crucial; electron-withdrawing groups like chloro increased peripheral analgesic activity, while electron-donating groups decreased it. acs.org

For pyrazinecarboxamide derivatives with antihistamine activity, substitution at the 6-position of the pyrazine (B50134) ring with various alkylamino groups was found to increase activity, with dimethylamino and pyrrolidinyl groups being the most potent. mdpi.com

In a study of N,N-dimethyltryptamines acting as 5-HT1D receptor agonists, optimal affinity and selectivity were observed in C-linked triazoles and tetrazoles when the azole ring was substituted at the 1-position with a methyl or ethyl group. nih.gov

For certain pyridinecarboxamide derivatives evaluated for anti-diabetic activity, the presence of a hydrophobic methyl group at the 3rd position of the pyridine (B92270) ring enhanced antihyperglycemic activity.

| Compound Series | Substitution Pattern | Effect on Bioactivity | Reference |

|---|---|---|---|

| Benzothiazole-Tetrazole Acetamides | Electron-withdrawing group on benzothiazole | Increased analgesic activity | acs.org |

| Pyrazinecarboxamides | 6-alkylamino group on pyrazine ring | Increased antihistamine activity | mdpi.com |

| C-linked Azole-Tryptamines | Methyl or ethyl group on azole ring | Optimal 5-HT1D receptor affinity | nih.gov |

| Pyridinecarboxamides | Hydrophobic methyl group on pyridine ring | Enhanced antihyperglycemic activity |

Role of the Ethanamine Backbone and Tetrazole Ring

Both the ethanamine backbone and the tetrazole ring are fundamental to the pharmacological profile of this compound and its derivatives.

The tetrazole ring is an electron-rich, aromatic system that is critical for biological activity. Its nitrogen-rich structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are key for binding to enzymes and receptors. beilstein-journals.org The tetrazole ring is a crucial component in numerous potent drugs, including the angiotensin II receptor antagonist losartan, where it directly interacts with the receptor. The high nucleophilicity of an exocyclic amino group attached to the electron-rich tetrazole ring can also be a key feature in its chemical reactivity and synthesis of derivatives.

The ethanamine backbone provides a flexible linker that correctly positions the key functional groups for interaction with a biological target. The primary amine group of the backbone is a key functional group that can undergo various reactions, such as nucleophilic substitutions, and can act as a hydrogen bond donor. beilstein-journals.org In related structures, modifications to the ethylamine (B1201723) substituent, such as incorporating it into a morpholine (B109124) ring, have been shown to improve aqueous solubility and bioavailability. nih.gov As an analogue of histamine, the ethylamine side chain of this compound is expected to play a crucial role in its interaction with histamine receptors. nih.gov

Impact of Alpha-Methyl Group on Reactivity and Bioactivity

Introducing a methyl group at the alpha-carbon of the ethanamine side chain (α-methyl substitution) can significantly impact the bioactivity and receptor selectivity of histamine-like molecules. Since this compound is a histamine analogue, SAR from histamine derivatives can provide valuable insights. nih.gov

For instance, (R)-α-Methylhistamine is a highly potent and selective agonist for the histamine H3 receptor, being approximately 15-fold more active than histamine itself. beilstein-journals.orguni-regensburg.de This modification is known to inhibit H3-mediated histamine synthesis and release in the central nervous system. rndsystems.comuni-regensburg.de Conversely, N-alpha-methyl-histamine (where the methyl group is on the amine nitrogen) has been shown to be a potent agonist at H2 receptors, even more so than histamine. acs.org

The stereochemistry of the alpha-methyl group is also critical. The (R)-enantiomer of α-methylhistamine is the potent H3 agonist, highlighting the specific conformational requirements of the receptor's binding site. beilstein-journals.orguni-regensburg.de This suggests that introducing an α-methyl group into the this compound structure would likely alter its receptor-binding profile, potentially increasing its potency and selectivity for a specific histamine receptor subtype, such as the H3 receptor.

Computational Studies and Modeling

Molecular Docking Techniques

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for predicting the binding affinity and mode of action of a ligand with a target protein.

While specific molecular docking studies focusing exclusively on 2-(1H-tetrazol-5-yl)ethanamine are not extensively documented in the reviewed literature, the methodology is widely applied to various tetrazole derivatives to explore their therapeutic potential. nih.govresearchgate.netpnrjournal.comajgreenchem.comajgreenchem.com These studies provide a framework for understanding how the tetrazole moiety interacts with biological targets. For instance, docking studies on novel tetrazole derivatives have been performed against targets like the sterol 14-alpha demethylase (CYP51) from Candida albicans and DNA gyrase. researchgate.netajgreenchem.com Such simulations, often carried out with software like AutoDock Vina, identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. nih.gov In many cases, the tetrazole ring acts as a bioisostere for a carboxylic acid group, effectively interacting with receptor sites. acs.org The binding affinity is often quantified by a docking score in kcal/mol, where a more negative value indicates a stronger interaction. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Tetrazole Derivatives

| Compound Class | Target Protein | Docking Software | Key Findings |

| Novel Tetrazole Derivatives | 4OR7 (Bacterial Protein) | AutoDock Vina | Binding affinity of -7.8 kcal/mol, indicating strong interaction potential. nih.gov |

| Substituted Tetrazoles | Cyclooxygenase-II (COX-2) | Argus lab | Docking scores ranged from -9.92 to -12.987 kcal/mol, suggesting good binding. researchgate.net |

| Benzimidazole-Tetrazoles | Sterol 14-α demethylase (CYP51) | Not Specified | Identified key hydrogen bond and hydrophobic interactions crucial for antifungal activity. ajgreenchem.comajgreenchem.com |

| Dapsone-based Tetrazoles | Cancer-related Proteins | Auto Dock v4.2 | The presence of tetrazole rings was found to enhance cytotoxic activity. pnrjournal.com |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for calculating the optimized geometry, energetic stability, and spectroscopic properties of molecules.

DFT calculations have been successfully applied to a variety of tetrazole-containing compounds, including energetic materials and pharmaceutically relevant molecules. nih.govrsc.org These studies often employ functionals like B3LYP with basis sets such as 6-311+G* to compute properties like heats of formation, bond dissociation energies, and geometric parameters (bond lengths and angles). nih.gov For example, DFT has been used to study the pyrolysis mechanisms of nitro-tetrazole compounds and to analyze the molecular structure of complex tetrazole-based ligands. researchgate.net While direct DFT analysis of this compound is not detailed in the available results, the established use of DFT for related structures demonstrates its utility in predicting the molecule's three-dimensional structure, stability, and reactivity.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and chemical behavior. This is typically achieved through computational methods, often as part of a DFT study. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

For various tetrazole derivatives, electronic structure analyses have been crucial. nih.govnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. DFT calculations on tetrazole-oxadiazole hybrids, for example, have determined HOMO-LUMO gaps to correlate with observed bioactivity. nih.gov

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution within a molecule, highlighting electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. This is vital for understanding non-covalent interactions, such as those in drug-receptor binding. For tetrazole compounds, MESP maps help identify the nitrogen-rich ring as a region of negative potential, capable of engaging in hydrogen bonding and metal chelation. acs.org

Prediction of Collision Cross Sections (CCS)

Collision Cross Section (CCS) is a physical property of an ion that is measured using ion mobility-mass spectrometry (IM-MS). It relates to the ion's size, shape, and charge in the gas phase. CCS is an increasingly important parameter for the confident identification of small molecules, adding a layer of confirmation alongside retention time and mass-to-charge ratio. acs.org

Predicting CCS values computationally has become a significant area of research, with machine learning models and other algorithms being developed to provide theoretical CCS values when experimental standards are unavailable. semanticscholar.org These prediction models, often using artificial neural networks (ANNs) or support vector machines (SVM), are trained on large databases of experimentally measured CCS values for diverse chemical structures. acs.org The models use molecular descriptors to calculate a predicted CCS value, often with a relative error of less than 5%. semanticscholar.org

Studies have shown that different chemical classes, such as amines, alcohols, and carboxylic acids, follow distinct trend lines in a 2D space of CCS versus mass-to-charge ratio. researchgate.netcopernicus.org While the PubChem database provides a computed polarizability for the hydrochloride salt of this compound, a specific, experimentally validated or accurately predicted CCS value is not available in the searched literature. nih.gov However, the existing computational frameworks could be readily applied to predict the CCS for this compound, aiding in its future identification in complex samples. acs.org

Advanced Applications and Material Science

Energetic Materials and Explosives

The defining characteristic of 2-(1H-tetrazol-5-yl)ethanamine in the context of energetic materials is its tetrazole component. Tetrazole-containing compounds are known for their high nitrogen content and significant positive heats of formation, which are key indicators of a material's potential energy release. Research into tetrazole derivatives has shown their promise in creating high-performing explosives. The tetrazole ring itself contains 79.8% nitrogen and numerous N-N and C-N bonds, which store more energy compared to other azole derivatives. at.ua

Propellants and Pyrotechnics

While specific data on the use of this compound as a primary component in propellant or pyrotechnic formulations is not extensively detailed in publicly available literature, the general class of tetrazole derivatives is of significant interest. The high nitrogen content of these compounds allows for the production of a large volume of gaseous nitrogen upon decomposition, a desirable trait for propellants.

High-Energy-Density Materials

The quest for new high-energy-density materials (HEDMs) is a major focus in materials science. HEDMs are characterized by their ability to store large amounts of chemical energy, which can be released in a controlled manner. The high nitrogen content and positive heat of formation of the tetrazole ring in this compound are advantageous properties for a potential HEDM. at.ua The introduction of energetic functional groups as substituents on the tetrazole ring is a common strategy to enhance the physical and energetic properties of these compounds. at.ua

Research on related tetrazole structures provides insight into the potential performance of this chemical family. For instance, various energetic salts based on tetrazole backbones have been synthesized and studied, demonstrating the versatility of the tetrazole scaffold in creating energetic materials.

Insensitive Explosives

Detonation Performance Analysis

The detonation performance of an explosive is often characterized by its detonation velocity (D) and detonation pressure (P). Although specific experimental values for this compound are not found in the reviewed literature, theoretical calculations and experimental data for closely related tetrazole derivatives highlight the potential of this class of compounds. For instance, the synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its energetic salts has yielded compounds with calculated detonation velocities that are superior to some conventional high explosives. rsc.org The high nitrogen content and large positive heats of formation of these compounds contribute significantly to their impressive detonation performance. rsc.org

Table 1: Detonation Performance of Selected Energetic Materials (for comparison)

| Compound | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |

| RDX | ~8750 | ~34 |

| HMX | ~9100 | ~39 |

| CL-20 | ~9500 | ~44 |

| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole (calculated) | 9822 rsc.org | - |

Note: This table provides comparative data for well-known explosives and a related tetrazole derivative. Data for this compound is not available.

Agricultural Chemistry Applications

The application of tetrazole derivatives extends beyond energetic materials into the field of agricultural chemistry.

Herbicides

While specific studies detailing the herbicidal activity of this compound are limited, the broader class of tetrazole compounds has been investigated for such purposes. The structural features of tetrazoles can be tailored to interact with biological targets in weeds, potentially disrupting their growth processes. The exploration of tetrazole derivatives in the development of new herbicides remains an area of interest for agricultural scientists.

Fungicides

The tetrazole structural motif has been explored for its potential in developing new fungicidal agents. Research has shown that derivatives of this compound can exhibit antifungal properties, although the efficacy varies significantly depending on the specific molecular modifications.

In one study, a series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their in vitro antifungal activity against Candida albicans and Aspergillus niger. nih.gov While most of the synthesized compounds did not show significant activity, one compound demonstrated moderate activity against both fungal strains, with a minimum inhibitory concentration (MIC) of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov However, this activity was less potent than the standard antifungal drug, fluconazole. nih.gov

Another study reported the synthesis of tetrazole-bearing acylhydrazone derivatives, some of which exhibited anti-fungicidal activity. nih.gov Similarly, certain 1-(2,4-dihydroxythiobenzoyl)tetrazoles were found to be highly active against Candida albicans, with some derivatives showing greater potency than the reference drugs itraconazole (B105839) and fluconazole. nih.gov The placement of a methyl group at the C-3 position of related compounds was identified as a key structural feature for antifungal potency. nih.gov

The development of novel fungicides is critical in agriculture to combat plant fungal diseases that cause significant economic losses. frontiersin.org While research into pyrimidine (B1678525) derivatives has shown promise, the exploration of tetrazole-based compounds continues. frontiersin.org For instance, novel pyrazole (B372694) amide derivatives containing a hydrazone moiety have demonstrated favorable antifungal activities against various plant pathogenic fungi. d-nb.info

Fungicidal Activity of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine Derivative 3 | Candida albicans | 500 μg/ml |

| Phenyl(2H-tetrazol-5-yl)methanamine Derivative 3 | Aspergillus niger | 750 μg/ml |

| Fluconazole (Standard) | Candida albicans | More potent than test compounds |

| Fluconazole (Standard) | Aspergillus niger | More potent than test compounds |

Pesticides

The application of tetrazole-containing compounds extends to the development of pesticides for controlling various agricultural pests. epo.org The structural features of these compounds can be modified to target specific pests, including insects.

Research into new pesticidal agents is driven by the need to overcome increasing pest resistance to existing treatments. nih.gov Natural products often serve as a starting point for the discovery of novel compounds with biological activity. usda.gov For instance, derivatives of benzopyrazine (quinoxaline), another nitrogen-containing heterocyclic compound, have shown herbicidal, fungicidal, and insecticidal activities. usda.gov

While direct studies on the pesticidal activity of this compound are not extensively detailed in the provided context, related tetrazole and heteroaryl-triazole compounds have been investigated for their use in controlling animal pests, including arthropods and insects. epo.orggoogle.com The invention of novel heterocyclic compounds, including those with a tetrazole moiety, aims to provide improved and broader-spectrum activity against phytopathogenic fungi and other pests. google.com

The synthesis of new chemical entities is a key strategy in the development of effective pesticides. For example, a series of new 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were designed and synthesized as potential insecticidal candidates, with some showing high activity against Mythimna separata. nih.gov Similarly, the insecticidal activity of 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole has been studied against Helicoverpa armigera, demonstrating significant larval mortality. agrojournal.org

Analytical and Characterization Techniques in Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of 2-(1H-tetrazol-5-yl)ethanamine, offering detailed insights into its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For derivatives of this compound, ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR are employed to probe the chemical environment of the respective nuclei. researchgate.net

In the ¹H NMR spectrum of a related compound, tris[2-(1H-tetrazol-1-yl)ethyl]amine, the methylene (B1212753) protons adjacent to the tetrazole ring and the amine group appear as triplets at δ 3.01 and δ 4.42 respectively, while the tetrazole C-H proton gives a singlet at δ 9.15. iucr.org For 2-methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one, the two methylene protons of the ethanamine moiety show as singlets at δ 2.21 and δ 2.72, and the NH proton of the tetrazole ring is observed as a singlet at δ 5.0. mdpi.com

The ¹³C NMR spectra provide information about the carbon framework. In tris[2-(1H-tetrazol-1-yl)ethyl]amine, the methylene carbons are found at δ 45.3 and δ 52.1, with the tetrazole carbon at δ 144.6. iucr.org For various 5-substituted 1H-tetrazoles, the chemical shift of the tetrazole carbon typically falls in the range of δ 155-163. rsc.orgrsc.orggrowingscience.com

Multinuclear NMR, including ¹⁴N and ¹⁵N, offers direct insight into the nitrogen-rich tetrazole ring, which is crucial for understanding the electronic structure and tautomeric forms of these compounds. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) | Reference |

| tris[2-(1H-tetrazol-1-yl)ethyl]amine | DMSO-d₆ | 3.01 (t, 6H, CH₂), 4.42 (t, 6H, CH₂), 9.15 (s, 3H, CH) | 45.3 (CH₂), 52.1 (CH₂), 144.6 (CH) | iucr.org |

| 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one | Not specified | 2.21 (s, 2H, CH₂), 2.72 (s, 2H, CH₂), 5.0 (s, 1H, NH) | Not reported | mdpi.com |

| 5-Phenyl-1H-tetrazole | DMSO-d₆ | 7.58-7.62 (m, 3H), 8.03-8.06 (m, 2H) | 124.0, 126.8, 129.3, 131.1, 155.3 | growingscience.com |

Note: This table presents data for related compounds to illustrate typical chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, characteristic absorption bands confirm the presence of the tetrazole ring and the ethylamine (B1201723) side chain. researchgate.netevitachem.comrsc.org

Key IR absorption bands include:

N-H stretching: The N-H bond of the tetrazole ring typically shows a broad absorption band in the region of 3400-3000 cm⁻¹. growingscience.com

C-H stretching: Aliphatic C-H stretching from the ethyl group is observed around 2900-3000 cm⁻¹. ijmpronline.com

C=N and N=N stretching: The tetrazole ring exhibits characteristic stretching vibrations for C=N and N=N bonds, which are typically found in the 1640-1400 cm⁻¹ region. mdpi.comgrowingscience.com Specifically, bands around 1249 cm⁻¹ can be attributed to N-N=N, and a band at 1408 cm⁻¹ to N=N. mdpi.com

Tetrazole ring vibrations: The tetrazole ring itself has characteristic absorption bands, often seen around 1153, 1300, and 1120 cm⁻¹. ijmpronline.com

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Tetrazole-Containing Compounds

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H (tetrazole ring) | 3449 | growingscience.com |

| C-H (aliphatic) | 2975, 2905 | ijmpronline.com |

| C=N | 1610 - 1642 | mdpi.comgrowingscience.com |

| N=N | 1408 | mdpi.com |

| Tetrazole Ring (N-N=N) | 1153, 1300, 1120 | ijmpronline.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through fragmentation patterns. docbrown.info Techniques such as Fast Atom Bombardment (FAB+-MS) and High-Resolution Mass Spectrometry (HRMS) are employed for the analysis of tetrazole derivatives. nih.gov

The fragmentation of 5-substituted 1H-tetrazoles in mass spectrometry is a key area of study. In positive-ion mode, a characteristic fragmentation pathway involves the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com Conversely, in negative-ion mode, the elimination of a nitrogen molecule (N₂) is typically observed. lifesciencesite.com For ethanamine itself, a common fragmentation is the cleavage of the C-C bond alpha to the nitrogen, resulting in a stable CH₂NH₂⁺ fragment with a mass-to-charge ratio (m/z) of 30. libretexts.org

In the mass spectrum of 2-methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one, a molecular ion peak at m/z 347 was observed, consistent with its chemical formula. mdpi.com

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the interaction of molecules with DNA. nih.govmdpi.com While this compound itself is not the primary subject of these studies, its derivatives, when complexed with metals or incorporated into larger systems, are investigated for their DNA-binding properties. europeanreview.orgnih.gov

The binding of a compound to DNA can cause changes in the UV-Vis spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and shifts in the wavelength of maximum absorbance (λ_max). nih.gov These spectral changes can be used to determine the binding mode (e.g., intercalation, groove binding) and to calculate the intrinsic binding constant (K_b), which quantifies the strength of the interaction. nih.goveuropeanreview.org For instance, the interaction of various compounds with calf thymus DNA (CT-DNA) is monitored by titrating a solution of the compound with increasing concentrations of DNA. mdpi.com

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. This technique has been used to confirm the molecular structures of various tetrazole derivatives and their metal complexes. iucr.orgresearchgate.net

For example, the crystal structure of a copper(II) complex with tris[2-(1H-tetrazol-1-yl)ethyl]amine revealed a distorted octahedral coordination geometry around the copper ion. iucr.org In another study, the crystal structure of 1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride showed a monoclinic crystal system and revealed intramolecular hydrogen bonding. vulcanchem.com Such studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and reactivity of these compounds.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated theoretical values to verify the purity and identity of the substance. rsc.org

For example, the elemental analysis of tris[2-(1H-tetrazol-1-yl)ethyl]amine yielded experimental values of C 35.85%, H 4.94%, and N 59.37%, which are in close agreement with the calculated values of C 35.41%, H 4.95%, and N 59.64%. iucr.org Similarly, for various other tetrazole derivatives, elemental analysis has been a standard method for characterization, with found percentages for C, H, and N aligning well with the calculated values. ijmpronline.comjetir.org

Thermal Analysis (DSC, DTA, TGA)

Thermal analysis techniques are essential for determining the stability, decomposition behavior, and phase transitions of tetrazole compounds. These methods measure changes in a material's physical properties as a function of temperature. abo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. slideshare.net It is particularly useful for studying decomposition reactions that result in a loss of mass from gaseous byproducts. abo.fi

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. slideshare.net This technique detects thermal events like melting, crystallization, and decomposition by identifying endothermic or exothermic peaks. abo.fi

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to maintain a sample and a reference at the same temperature. slideshare.net DSC provides quantitative data on the enthalpy changes associated with thermal events. rsc.org